6-[(4-Methoxyphenoxy)methyl]-4-phenylmorpholin-2-one
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Overview
Description
6-[(4-Methoxyphenoxy)methyl]-4-phenylmorpholin-2-one is an organic compound with a complex structure that includes a morpholine ring, a phenyl group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenoxy)methyl]-4-phenylmorpholin-2-one typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxyphenoxymethanol. This intermediate is then reacted with 4-phenylmorpholine in the presence of a suitable catalyst to yield the target compound. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenoxy)methyl]-4-phenylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl and methoxyphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-[(4-Methoxyphenoxy)methyl]-4-phenylmorpholin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-4-phenylmorpholin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenoxy)-4-methoxy-2-methyl-1H-indole
- 6-(3,5-Dimethoxyphenoxy)-4-methoxy-2-methyl-1H-indole
Uniqueness
6-[(4-Methoxyphenoxy)methyl]-4-phenylmorpholin-2-one is unique due to its specific combination of functional groups and structural features. The presence of both a morpholine ring and a phenyl group, along with the methoxyphenoxy moiety, gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61974-18-3 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-4-phenylmorpholin-2-one |
InChI |
InChI=1S/C18H19NO4/c1-21-15-7-9-16(10-8-15)22-13-17-11-19(12-18(20)23-17)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
InChI Key |
VMQQOLCGVSPVNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CN(CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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